molecular formula C17H13N2NaO5S B12692538 Sodium 4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonate CAS No. 85136-64-7

Sodium 4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonate

Cat. No.: B12692538
CAS No.: 85136-64-7
M. Wt: 380.4 g/mol
InChI Key: SZNNAHNKEBYFNP-UHFFFAOYSA-M
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Description

Sodium 4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-3-hydroxy-5-methylbenzenesulfonic acid using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 2-hydroxy-1-naphthalenol under alkaline conditions to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through crystallization or filtration techniques.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfonate group under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used as a dye in textiles, food coloring, and cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible changes in structure upon exposure to different pH levels or redox conditions. This property makes it useful as a pH indicator and in redox reactions. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, which can alter their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-[4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzoyl]benzoate
  • Sodium 4-hydroxy-3-((5-hydroxynaphth[2,1-d]-1,3-oxathiol-4-yl)azo)benzenesulphonamide

Uniqueness

Sodium 4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonate is unique due to its specific structural features, which confer distinct color properties and stability. Its solubility in water and ability to undergo various chemical reactions make it versatile for multiple applications.

Properties

CAS No.

85136-64-7

Molecular Formula

C17H13N2NaO5S

Molecular Weight

380.4 g/mol

IUPAC Name

sodium;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate

InChI

InChI=1S/C17H14N2O5S.Na/c1-10-8-12(25(22,23)24)9-14(17(10)21)18-19-16-13-5-3-2-4-11(13)6-7-15(16)20;/h2-9,20-21H,1H3,(H,22,23,24);/q;+1/p-1

InChI Key

SZNNAHNKEBYFNP-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1O)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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